3-(2-bromoethyl)cyclopent-1-ene
CAS No.: 21297-99-4
Cat. No.: VC11477036
Molecular Formula: C7H11Br
Molecular Weight: 175.1
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 21297-99-4 |
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Molecular Formula | C7H11Br |
Molecular Weight | 175.1 |
Introduction
Chemical Structure and Nomenclature
Key Structural Attributes:
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Cyclopentene ring: Exhibits ring strain due to its non-planar structure, enhancing susceptibility to addition reactions.
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Bromoethyl substituent: The bromine atom at the terminal position of the ethyl chain enables nucleophilic substitution (e.g., SN2 reactions) or elimination under basic conditions.
Systematic Nomenclature
The IUPAC name follows standard cycloalkene and substituent prioritization rules:
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Parent chain: Cyclopentene (five-membered ring with one double bond).
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Substituents: A 2-bromoethyl group at position 3.
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Full name: 3-(2-Bromoethyl)cyclopent-1-ene.
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis of 3-(2-bromoethyl)cyclopent-1-ene is documented, analogous methodologies for bromoethyl-substituted cyclic compounds provide viable pathways.
Bromination of 3-Vinylcyclopentene
A plausible route involves the bromination of 3-vinylcyclopentene using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃), as demonstrated in the synthesis of 3-bromocyclohex-2-enone .
Procedure:
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Dissolve 3-vinylcyclopentene (1.0 equiv), PPh₃ (1.2 equiv), and CBr₄ (1.5 equiv) in toluene under nitrogen.
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React at 25–70°C for 2–12 hours.
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Quench with water, filter, and purify via column chromatography (petroleum ether:ethyl acetate = 8:1) or vacuum distillation .
Mechanism:
Triphenylphosphine facilitates bromide transfer from CBr₄ to the ethyl group, forming the bromoethyl substituent.
Allylic Bromination
Alternative methods include allylic bromination using N-bromosuccinimide (NBS) under radical initiation:
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React cyclopentene with NBS in CCl₄ under UV light.
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Isolate the brominated product via fractional distillation.
Physicochemical Properties
Physical Properties (Estimated)
Property | Value |
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Molecular Weight | 189.05 g/mol |
Density | ~1.4 g/cm³ |
Boiling Point | 160–180°C (1 mmHg) |
Melting Point | Not determined (likely liquid) |
Solubility | Insoluble in water; soluble in organic solvents (e.g., toluene, hexane) |
Derived from analogs like 4-(2'-bromoethyl)-3-chloro-1,3-dihydro-2H-indole-2-one (density: 1.647 g/cm³) .
Spectroscopic Data
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¹H NMR (CDCl₃):
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δ 5.6–5.8 ppm (m, 2H, cyclopentene double bond).
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δ 3.4–3.6 ppm (t, 2H, CH₂Br).
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δ 2.2–2.5 ppm (m, 4H, cyclopentene CH₂ and ethyl CH₂).
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¹³C NMR:
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120–130 ppm (cyclopentene double bond carbons).
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35–40 ppm (CH₂Br).
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Chemical Reactivity
Nucleophilic Substitution
The bromoethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, alkoxides):
Example:
3-(2-Bromoethyl)cyclopent-1-ene + KCN → 3-(2-Cyanoethyl)cyclopent-1-ene + KBr
Elimination Reactions
Under basic conditions (e.g., NaOH), β-hydride elimination produces cyclopentene derivatives:
Example:
3-(2-Bromoethyl)cyclopent-1-ene → Cyclopenta-1,3-diene + HBr
Cycloadditions
The cyclopentene double bond participates in Diels-Alder reactions, forming bicyclic systems.
Applications
Pharmaceutical Intermediates
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Anticancer Agents: Bromoethyl groups are precursors to alkylating agents (e.g., nitrogen mustards) .
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Antiviral Drugs: Used in the synthesis of nucleoside analogs.
Material Science
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Polymer Modification: Bromine serves as a site for crosslinking in elastomers.
Hazard | Precaution |
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Toxicity | Avoid inhalation; use PPE |
Skin Irritation | Wear nitrile gloves |
Environmental Impact | Dispose as halogenated waste |
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